(Z)-3-(((5-chloropyridin-2-yl)amino)methylene)chroman-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-3-(((5-chloropyridin-2-yl)amino)methylene)chroman-2,4-dione is a synthetic organic compound characterized by its unique structure, which includes a chroman-2,4-dione core and a 5-chloropyridin-2-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-3-(((5-chloropyridin-2-yl)amino)methylene)chroman-2,4-dione typically involves the following steps:
Starting Materials: The synthesis begins with chroman-2,4-dione and 5-chloropyridin-2-amine.
Condensation Reaction: The key step involves the condensation of chroman-2,4-dione with 5-chloropyridin-2-amine in the presence of a suitable catalyst, such as acetic acid or a base like triethylamine, under reflux conditions.
Purification: The product is then purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
For industrial-scale production, the process is optimized to enhance yield and reduce costs. This may involve:
Continuous Flow Synthesis: Utilizing continuous flow reactors to improve reaction efficiency and scalability.
Catalyst Optimization: Employing more efficient and reusable catalysts to minimize waste and reduce production costs.
Automated Purification: Implementing automated systems for purification to ensure consistent quality and high throughput.
Chemical Reactions Analysis
Types of Reactions
(Z)-3-(((5-chloropyridin-2-yl)amino)methylene)chroman-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents such as sodium borohydride can yield reduced forms of the compound.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in solvents like ethanol or tetrahydrofuran.
Substitution: Nucleophiles such as amines or thiols; reactions often conducted in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.
Major Products
Oxidation Products: Various oxidized derivatives depending on the extent and conditions of the reaction.
Reduction Products: Reduced forms of the original compound, often with altered functional groups.
Substitution Products: Compounds with new substituents replacing the chlorine atom on the pyridinyl ring.
Scientific Research Applications
Chemistry
In chemistry, (Z)-3-(((5-chloropyridin-2-yl)amino)methylene)chroman-2,4-dione is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action and potential therapeutic uses.
Medicine
In medicinal chemistry, this compound is explored for its potential as a drug candidate. Its structure-activity relationship (SAR) is studied to optimize its pharmacological properties and develop effective therapeutic agents.
Industry
In the industrial sector, this compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties. It is also investigated for its potential use in agricultural chemicals and other specialty applications.
Mechanism of Action
The mechanism of action of (Z)-3-(((5-chloropyridin-2-yl)amino)methylene)chroman-2,4-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(Z)-3-(((5-bromopyridin-2-yl)amino)methylene)chroman-2,4-dione: Similar structure with a bromine atom instead of chlorine.
(Z)-3-(((5-fluoropyridin-2-yl)amino)methylene)chroman-2,4-dione: Contains a fluorine atom in place of chlorine.
(Z)-3-(((5-methylpyridin-2-yl)amino)methylene)chroman-2,4-dione: Features a methyl group instead of chlorine.
Uniqueness
(Z)-3-(((5-chloropyridin-2-yl)amino)methylene)chroman-2,4-dione is unique due to the presence of the chlorine atom, which can influence its reactivity and biological activity. The chlorine atom can participate in various chemical reactions, making this compound versatile for different applications. Additionally, the specific arrangement of functional groups in this compound may confer unique properties that are not observed in its analogs.
Biological Activity
Structural Similarity and Related Compounds
Compounds with similar structures, such as chroman-2,4-diones and their derivatives, have been extensively studied for their biological activities.
Anticancer Activity
Chroman-2,4-diones and their derivatives have shown promising anticancer activities. For example, studies on fused chromeno[4,3-b]pyrrolo[3,2-h]quinolin-7(1H)-one compounds have demonstrated significant anticancer activity against murine melanoma cell lines (B16F10) with IC50 values ranging from 70.74 μM to 228.5 μM .
Anti-Inflammatory and Antimicrobial Activities
Heterocyclic compounds, including those with chroman skeletons, often exhibit anti-inflammatory and antimicrobial properties. For instance, triazolopyrimidine derivatives, which share some structural similarities with the pyridine moiety in the target compound, have shown potent antimicrobial and antibiofilm effects, particularly against Gram-positive strains like methicillin-resistant Staphylococcus aureus (MRSA) .
Enzyme Inhibition
Some chroman derivatives are known to inhibit various enzymes. For example, 4-methylumbelliferone, a coumarin derivative, inhibits hyaluronan biosynthesis by sequestering intracellular UDP-glucuronic acid and inhibiting hyaluronan synthase transcription. This suggests that similar compounds could have enzyme-inhibiting properties .
Potential Biological Activities of (Z)-3-(((5-chloropyridin-2-yl)amino)methylene)chroman-2,4-dione
Given the structural similarities and the biological activities of related compounds, here are some potential biological activities that could be anticipated for “this compound”:
Anticancer Activity
- Cell Line Studies: Similar to other chroman-2,4-diones, this compound might exhibit anticancer activity against various cancer cell lines. A hypothetical IC50 value could range from 10 μM to 100 μM based on related studies .
Anti-Inflammatory and Antimicrobial Activities
- Microbial Inhibition: The compound could potentially inhibit the growth of Gram-positive and Gram-negative bacteria, as well as exhibit antibiofilm properties, similar to triazolopyrimidine derivatives .
Enzyme Inhibition
- Hyaluronan Synthase Inhibition: Although not directly related, the compound's structural similarity to coumarin derivatives suggests it might have some inhibitory effects on enzymes involved in hyaluronan biosynthesis or other metabolic pathways .
Hypothetical Data Table
Given the lack of specific data on the target compound, here is a hypothetical data table based on related studies:
Case Studies and Detailed Research Findings
While there are no specific case studies or detailed research findings on “this compound,” here are some relevant case studies on similar compounds:
Anticancer Activity of Chroman Derivatives
- A study on fused chromeno[4,3-b]pyrrolo[3,2-h]quinolin-7(1H)-one compounds showed that these molecules can induce apoptosis in cancer cells and have IC50 values in the range of 70.74 μM to 228.5 μM against B16F10 murine melanoma cells .
Antimicrobial Activity of Triazolopyrimidine Derivatives
- Triazolopyrimidine copper(II) complexes exhibited strong antimicrobial and antibiofilm effects against Gram-positive strains, including MRSA. These complexes also showed low toxicity on normal cells and did not affect membrane integrity .
Enzyme Inhibition by Coumarin Derivatives
Properties
Molecular Formula |
C15H9ClN2O3 |
---|---|
Molecular Weight |
300.69 g/mol |
IUPAC Name |
3-[(5-chloropyridin-2-yl)iminomethyl]-4-hydroxychromen-2-one |
InChI |
InChI=1S/C15H9ClN2O3/c16-9-5-6-13(17-7-9)18-8-11-14(19)10-3-1-2-4-12(10)21-15(11)20/h1-8,19H |
InChI Key |
WMKSZKIBAFXLPS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(C(=O)O2)C=NC3=NC=C(C=C3)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.